N-甲酰-dl-色氨酸

描述

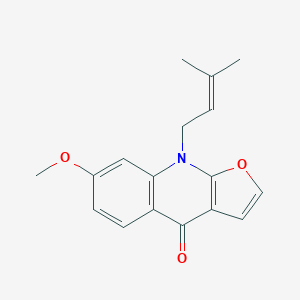

N-Formyl-dl-tryptophan, also known as N-Formyl-dl-tryptophan, is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.

The exact mass of the compound N-Formyl-dl-tryptophan is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Formyl-dl-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-dl-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

代谢途径和色氨酸降解

N-甲酰-dl-色氨酸在代谢途径中发挥着重要作用。对于人类氮平衡和肌肉质量维持至关重要的氨基酸l-色氨酸是血清素生物合成的前体。它的降解由吲哚胺-(2,3)-二氧化酶(IDO)催化,产生N-甲酰基喹啉酮作为中间体。这个过程在与T细胞激活相关的疾病中至关重要,如病毒感染和自身免疫性疾病,突显了N-甲酰-dl-色氨酸在免疫背景下的重要性 (Laich, Neurauter, Widner, & Fuchs, 2002)。

药理学相关性

参与色氨酸代谢的酶,包括N-甲酰-dl-色氨酸的形成,具有治疗意义。L-色氨酸代谢紊乱与神经、代谢、精神和肠道疾病相关。瞄准这条途径中涉及的酶,如IDO,是一个具有潜在药物开发意义的动态研究领域 (Modoux, Rolhion, Mani, & Sokol, 2020)。

氧化后翻译修饰

来源于色氨酸氧化的N-甲酰基喹啉酮存在于心脏线粒体蛋白中。这种修饰与参与氧化还原代谢的蛋白质相关联,表明N-甲酰-dl-色氨酸参与线粒体中的氧化应激反应 (Taylor, Fahy, Murray, Capaldi, & Ghosh, 2003)。

营养和健康益处

N-甲酰-dl-色氨酸及其代谢产物,如血清素和褪黑激素,具有重要的营养和健康意义。它们参与治疗抑郁症、心血管疾病和睡眠障碍等疾病。这突显了色氨酸代谢产物的更广泛健康益处和诊断潜力 (Friedman, 2018)。

酶活性和治疗潜力

色氨酸转化为N-甲酰基喹啉酮是由IDO1和IDO2等酶同工型催化的,使它们成为重要的治疗靶点,特别是在癌症研究中。IDO和TDO抑制剂的开发是研究的一个关键领域,强调了N-甲酰-dl-色氨酸的药理学相关性 (Dolšak, Gobec, & Sova, 2020)。

生物合成操纵

细菌中色氨酸生产的生物合成途径已被操纵用于工业应用。这包括N-甲酰-dl-色氨酸的生产,展示了它在生物技术和工业过程中的重要性 (Alkhalaf & Ryan, 2015)。

作用机制

Target of Action

N-Formyl-dl-tryptophan, also known as Formyl-DL-Trp-OH, primarily targets enzymes involved in the metabolism of tryptophan . These enzymes include indoleamine 2,3-dioxygenase (IDO1), IDO2, and tryptophan 2,3-dioxygenase (TDO2) . These enzymes play a crucial role in the catabolism of tryptophan to kynurenine .

Mode of Action

The compound interacts with its targets, the enzymes IDO1, IDO2, and TDO2, to catalyze the first-rate limiting step of the degradation of tryptophan to kynurenine . This interaction results in the production of N-formyl-kynurenine, which is rapidly and spontaneously converted into kynurenine .

Biochemical Pathways

N-Formyl-dl-tryptophan is involved in the tryptophan metabolic pathway, which produces a series of metabolites called tryptophan catabolics (TRYCATs) . These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage . The metabolism of tryptophan can follow three significant pathways: the kynurenine pathway in both immune and epithelial cells, the serotonin production pathway in enterochromaffin cells, and direct transformation by the gut microbiota of tryptophan into several molecules .

Pharmacokinetics

It is known that disruptions in tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Result of Action

The result of N-Formyl-dl-tryptophan’s action is the production of kynurenine and other downstream active intermediates, including hydroxykynurenine, anthranilic acid, 3-HAA, quinolinic acid, and others . These metabolites can have neurotoxic/neuroprotective effects through the antagonist/agonist activity of the N-methyl-D-aspartate receptor (NMDAR) .

Action Environment

The action of N-Formyl-dl-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Other factors that can affect tryptophan metabolism include inflammation and stress, exercise, vitamins, minerals, diet, glucocorticoids, and aging .

安全和危害

未来方向

The substrates, products, and enzymes of Tryptophan metabolism all contribute to the development of neurological and psychiatric disorders . This paper deals with three metabolic pathways of tryptophan that produce a series of metabolites called tryptophan Catabolics (TRYCATs) . These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage and are closely associated with neurological and psychiatric disorders such as Alzheimer’s disease and depression .

生化分析

Biochemical Properties

N-Formyl-dl-tryptophan is involved in the metabolism of L-tryptophan, an essential amino acid required for protein synthesis . It undergoes an extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . Enzymes involved in its metabolism, metabolites themselves, or their receptors, represent potential therapeutic targets .

Cellular Effects

N-Formyl-dl-tryptophan influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Disruptions in L-tryptophan metabolism, which N-Formyl-dl-tryptophan is a part of, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Molecular Mechanism

N-Formyl-dl-tryptophan exerts its effects at the molecular level through various mechanisms. It is involved in the kynurenine pathway, where it is converted to N-formyl-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . These enzymes are potential targets for therapeutic interventions .

Metabolic Pathways

N-Formyl-dl-tryptophan is involved in the metabolism of L-tryptophan, which can follow three significant pathways: the kynurenine pathway in both immune and epithelial cells, the serotonin production pathway in enterochromaffin cells, and direct transformation by the gut microbiota into several molecules .

属性

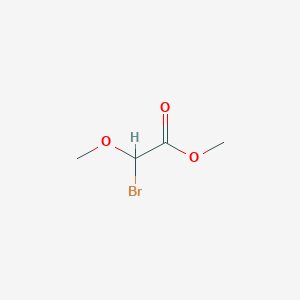

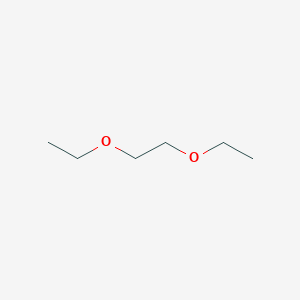

IUPAC Name |

2-formamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEMLJPSSOJRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936447 | |

| Record name | N-(Hydroxymethylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16108-03-5 | |

| Record name | N-(Hydroxymethylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B108281.png)